molecular formula C10H9NO4 B1418138 (S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid CAS No. 155880-02-7

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid

Cat. No. B1418138
M. Wt: 207.18 g/mol
InChI Key: WHVGFDBEOIEPBC-ZETCQYMHSA-N
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Description

“(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid” is a complex organic compound. However, there is limited information available about this specific compound. It’s important to note that the compound may have properties and characteristics similar to other compounds with similar structures1.



Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various chemical reactions. Unfortunately, there is no specific information available on the synthesis of “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid”. However, related compounds have been synthesized using techniques such as the Suzuki–Miyaura cross-coupling reaction2.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography. Unfortunately, there is no specific information available on the molecular structure of “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid”. However, compounds with similar structures have been analyzed using X-ray crystallography, which provides evidence for intramolecular hydrogen bonding3.



Chemical Reactions Analysis

The chemical reactions involving “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid” are not specifically documented. However, related compounds have been studied for their reactivity and potential use in various applications4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. Unfortunately, there is no specific information available on the physical and chemical properties of “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid”. However, related compounds have been analyzed for their properties56.


Scientific Research Applications

Polymer Chemistry Applications

  • Copolyester Synthesis : Research by Kricheldorf and Thomsen (1993) demonstrated the use of 2-(4'-hydroxyphenyl)benzoxazole-5-carboxylic acid derivatives in the synthesis of copolyesters. These copolyesters, obtained by polycondensation at high temperatures, showed potential for creating materials with varied compositions and properties (Kricheldorf & Thomsen, 1993).

  • Thermotropic Polyester Development : In another study by Kricheldorf and Thomsen (1992), 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid was utilized for the creation of thermotropic polyesters. These materials exhibited unique melting behaviors and were characterized using a variety of analytical techniques, indicating their potential for advanced material applications (Kricheldorf & Thomsen, 1992).

Organic Synthesis and Material Science

  • Synthesis of Macrolides : Wasserman et al. (1981) explored the use of oxazoles, like the compound , as precursors for activated carboxylic acids. This approach was effectively applied to synthesize complex organic compounds such as macrolides, demonstrating the versatility of oxazole derivatives in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

  • Synthesis of Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate : Lerestif et al. (1999) reported the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate using a functionalized dihydrooxazole. This demonstrates the utility of dihydrooxazole derivatives in the synthesis of complex organic molecules (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).

  • Benzoxazole Derivative Synthesis : López-Ruiz et al. (2011) developed a novel synthesis method for 2-(2-hydroxyphenyl)benzoxazoles, demonstrating the potential of these compounds in the creation of crystalline products with high purity. This research highlights the applicability of such compounds in materials science (López-Ruiz, Briseño-Ortega, Rojas‐Lima, Santillán, & Fárfan, 2011).

Other Applications

  • Antioxidant Activity : Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activities. This indicates the potential use of similar compounds in medicinal chemistry and as antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

  • Coordination Polymers : Yang et al. (2008) explored the use of 1-(4-Hydroxyphenyl)-1H-1,2,4-triazole-based coordination polymers, indicating the role of hydroxyphenyl derivatives in the development of such polymers (Yang, Jia, Wang, & Zhao, 2008).

  • Complex Formation with Metal Ions : Research by Steinhauser et al. (2005) on complex formation of related ligands with iron ions demonstrates the potential application of these compounds in chelation therapy and coordination chemistry (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available on the safety and hazards of “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid”. However, related compounds have been analyzed for their safety and hazards6.


Future Directions

The future directions for research on “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications.


properties

IUPAC Name

(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVGFDBEOIEPBC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kikkeri, H Traboulsi, N Humbert… - Inorganic …, 2007 - ACS Publications
In the quest for fast throughput metal biosensors, it would be of interest to prepare fluorophoric ligands with surface-adhesive moieties. Biomimetic analogues to microbial siderophores …
Number of citations: 81 pubs.acs.org
B Shankar, BC Venkatesh… - Journal of Peptide …, 2023 - Wiley Online Library
The synthesis of Gobichelin‐A, a naturally occurring mixed‐ligand siderophore isolated from Streptomyces sp. NRRL F‐4415, is described. The target molecule was planned to be …
Number of citations: 3 onlinelibrary.wiley.com

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